Methanesulfonothioic acid, sodium salt
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Overview
Description
Methanesulfonothioic acid, sodium salt (MSNT) is a colorless, odorless, and water-soluble compound with a molecular formula of C2H6Na2O4S2. It is a member of the family of alkyl sulfonates and is used in a variety of applications, ranging from industrial to pharmaceutical. It has a wide range of applications due to its low toxicity and relative stability. MSNT has been used in a variety of scientific research applications, including biochemistry and physiology, and has been found to have numerous advantages and limitations for laboratory experiments.
Scientific Research Applications
Protection Against Retinal Damage : Wang, Gu, and Xu (2012) found that Methanesulfonic acid sodium salt can protect the retina from acute light damage in mice by inhibiting mitochondrial cell death cascades (Wang, Gu, & Xu, 2012).
Reference for NMR Chemical Shift Measurements : Funasaki et al. (2000) discovered that Sodium methanesulfonate and sodium methyl sulfate are effective internal references for NMR chemical shift measurements in aqueous solutions containing cyclodextrin and anionic guests (Funasaki et al., 2000).
Potential in Electrochemical Sensors : Su, Winnick, and Kohl (2001) observed that Sodium insertion into vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid allows for potential cathode applications in electrochemical sensors (Su, Winnick, & Kohl, 2001).
Oxidation of Pyridine Derivatives : Niknam et al. (2006) reported that Methanesulfonic acid and sodium nitrite in the presence of wet SiO2 effectively oxidize 1,4-dihydropyridines to pyridine derivatives under mild and heterogeneous conditions (Niknam et al., 2006).
Influence on Sea Salt Aerosols : Zeng et al. (2014) found that Methanesulfonate sodium particles show different temperature-dependent hygroscopic behaviors from NaCl, affecting the phase, size, and water content of sea salt aerosols and their impact on atmospheric chemistry and climate systems (Zeng, Kelley, Kish, & Liu, 2014).
Use in Organic Synthesis : Zinin et al. (2007) demonstrated that Methanesulfonic acid is an efficient and convenient substitute for ethereal HCl in the reductive ring-opening of O-benzylidene acetals, yielding 6-O-benzyl ethers with free 4-OH group (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).
Melting and Hydration Studies : Kosova et al. (2017) revealed that Sodium methanesulfonate melts congruently and hydrates form in the water-sodium methanesulfonate system, with melting parameters and composition determined by differential scanning calorimetry (Kosova, Navalayeu, Maksimov, Babkina, & Uspenskaya, 2017).
Microbial Metabolism : Kelly and Murrell (1999) discussed that Methanesulfonic acid is used by aerobic bacteria as a sulfur source for growth, and some specialized methylotrophs as a carbon and energy substrate for support growth (Kelly & Murrell, 1999).
Detection of Genotoxic Impurities : Zhou et al. (2017) developed a simple high-performance liquid chromatography with ultraviolet detection method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, providing a reliable method for detecting potentially genotoxic impurities (Zhou, Xu, Zheng, Liu, & Zheng, 2017).
OH Oxidation in Aerosols : Kwong et al. (2018) found that Heterogeneous OH oxidation in aerosols can transform methanesulfonic acid and its sodium salt into a variety of compounds, potentially impacting global climate (Kwong, Chim, Hoffmann, Tilgner, Herrmann, Davies, Wilson, & Chan, 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that methanesulfonate esters, which are structurally related to sodium methanesulfonothioate, act as biological alkylating agents . They undergo bond fission and react within the intracellular milieu .
Biochemical Pathways
Related compounds such as the rnf complex, which transfers electrons from ferredoxin to nad+ and pumps sodium ions across a membrane, could provide some insight into potential pathways .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Methanesulfonothioic acid, sodium salt can be achieved by the reaction of methanesulfonyl chloride with sodium sulfide.", "Starting Materials": [ "Methanesulfonyl chloride", "Sodium sulfide", "Water", "Sodium hydroxide" ], "Reaction": [ "Add methanesulfonyl chloride dropwise to a mixture of sodium sulfide and water while stirring", "Maintain the reaction mixture at room temperature for 1 hour", "Add sodium hydroxide to the reaction mixture to adjust the pH to 7-8", "Filter the resulting solution to obtain the solid Methanesulfonothioic acid, sodium salt" ] } | |
CAS RN |
1950-85-2 |
Molecular Formula |
CH4NaO2S2 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4); |
InChI Key |
RLWZPSCEASZJLH-UHFFFAOYSA-N |
Isomeric SMILES |
CS(=O)(=S)[O-].[Na+] |
SMILES |
CS(=O)(=S)[O-].[Na+] |
Canonical SMILES |
CS(=O)(=S)O.[Na] |
Other CAS RN |
1950-85-2 |
Pictograms |
Irritant |
Related CAS |
44059-82-7 (Parent) |
synonyms |
Methanesulfonothioic Acid, Sodium Salt; Na-MTS; Methanesulfonothioic Acid Sodium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium methanethiosulfonate enable the functionalization of polymers?
A1: Sodium methanethiosulfonate serves as a key reagent for introducing thiol (-SH) functionality onto polymers. This is particularly useful for polymers synthesized via Atom Transfer Radical Polymerization (ATRP), which typically bear halide end-groups. [, ]
- Halide Displacement: Sodium methanethiosulfonate reacts with the halide end-group of the polymer, substituting it with a methanethiosulfonate (-SSO2CH3) group. [, ]
- Thiol-Disulfide Exchange: The methanethiosulfonate group readily undergoes exchange reactions with various thiols, effectively attaching the desired thiol-containing functionality to the polymer chain. [, ]
Q2: Can you provide an example of how sodium methanethiosulfonate is used to modify polymers for specific applications?
A2: Certainly! One example involves the creation of acid-degradable polymeric nanoparticles for drug delivery. [] Researchers synthesized amphiphilic copolymers containing vinyl benzyl chloride (VBC) units. Using sodium methanethiosulfonate, they substituted the chlorine atoms of VBC with methanethiosulfonate groups. These groups then reacted with thiols bearing specific functionalities, enabling the incorporation of acid-cleavable linkers within the nanoparticle structure. This approach allows for controlled release of encapsulated drugs in response to acidic environments, such as those found in tumor tissues. []
Q3: Beyond polymer chemistry, how is sodium methanethiosulfonate utilized in biochemical research?
A3: Sodium methanethiosulfonate is a valuable tool for probing the structure and function of proteins. Specifically, it acts as a sulfhydryl-specific reagent, reacting with cysteine residues on protein surfaces. This reactivity is exploited in cysteine-scanning mutagenesis studies, where individual cysteine mutations are introduced into a protein, and their accessibility and functional role are assessed by sodium methanethiosulfonate modification. []
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